5-[(Pyridin-4-yl)ethynyl]pyrimidine
Description
5-[(Pyridin-4-yl)ethynyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-4-yl ethynyl group. This structure combines the electron-deficient nature of pyrimidine with the aromatic and coordinating properties of pyridine, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
791104-41-1 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(2-pyridin-4-ylethynyl)pyrimidine |
InChI |
InChI=1S/C11H7N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h3-9H |
InChI Key |
KYUHXQZUYRVOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorine and chlorine substituents (e.g., in ) increase electron-withdrawing character, altering reactivity in cross-coupling reactions compared to the pyridinyl ethynyl group .
- Lipophilicity : The trimethylsilyl group in 5-((trimethylsilyl)ethynyl)pyrimidine significantly increases hydrophobicity (logP ~2.5 estimated), whereas the pyridin-4-yl ethynyl group may balance solubility and membrane permeability .
Physicochemical and Analytical Data
Key Observations :
- The higher molecular weight of dichloropyrimidine derivatives (e.g., 299 g/mol in ) correlates with extended retention times in reverse-phase HPLC, suggesting lower polarity compared to simpler pyrimidines.
- Purity levels (≥95% in ) indicate robust synthetic protocols for these analogs, though scalability may vary with substituent complexity.
Q & A
Q. What are the established synthetic methodologies for 5-[(Pyridin-4-yl)ethynyl]pyrimidine, and what factors critically affect reaction efficiency?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Sonogashira) or condensation strategies. Key factors include solvent choice, catalyst selection, temperature, and reaction time. For example:
- Condensation : Pyrimidine-4,5-diamine reacts with aldehydes in ethanol under reflux with glacial acetic acid as a catalyst, yielding intermediates that undergo further functionalization .
- Cross-Coupling : Ethynyl groups are introduced via palladium-catalyzed coupling. For instance, butadiyne reacts with tetracyclone in diphenyl ether at 230°C to form ethynyl-linked pyrimidine derivatives .
- Purification : Recrystallization (e.g., chloroform:ethanol mixtures) or column chromatography (e.g., silica gel with ethanol-dichloromethane gradients) is critical for isolating high-purity products .
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Key Reagents/Catalysts | Purification | Reference |
|---|---|---|---|---|
| Condensation | Reflux in ethanol, glacial acetic acid | Pyrimidine-4,5-diamine | Recrystallization | |
| Sonogashira Coupling | 230°C in diphenyl ether | Pd catalyst, butadiyne | Column chromatography |
Q. Which spectroscopic and spectrometric techniques are most reliable for structural confirmation of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are indispensable for confirming connectivity. For example, pyrimidine protons appear as distinct singlets in the aromatic region (~8–9 ppm), while ethynyl carbons resonate at ~80–90 ppm in C NMR .
- HRMS : High-resolution mass spectrometry confirms molecular formulas. A reported example: CHN with m/z 763.47349 .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the ethynyl linkage geometry in solid-state structures .
Q. What are the key considerations when designing biological activity studies for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known pyrimidine interactions (e.g., methionine aminopeptidase-1 inhibition ).
- Assay Design : Use dose-response curves (e.g., IC determination) and include positive/negative controls (e.g., CoCl for hypoxia-inducible factor studies) .
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to probe structure-activity relationships (SAR) .
Advanced Research Questions
Q. What strategies are effective in optimizing cross-coupling reactions (e.g., Sonogashira) for ethynyl group introduction in pyrimidine systems?
- Methodological Answer :
- Catalyst Tuning : Use Pd(PPh) or CuI co-catalysts to enhance coupling efficiency .
- Inert Conditions : Conduct reactions under nitrogen/argon to prevent alkyne oxidation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates .
- Workup : Quench reactions with water to terminate unreacted reagents, followed by extraction with ethyl acetate and drying over NaSO .
Q. How should researchers reconcile conflicting data regarding the compound's enzyme inhibition potency across different studies?
- Methodological Answer :
- Purity Verification : Confirm compound purity via HPLC or H NMR integration. Impurities (e.g., unreacted starting materials) may skew activity .
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time). For example, ammonium acetate buffer (pH 6.5) is used in enzymatic assays to maintain consistency .
- Structural Confounders : Compare substituent effects. Fluorine or methyl groups at specific positions can drastically alter binding affinities .
Q. What advanced computational and experimental approaches can elucidate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- UV-Vis Spectroscopy : Monitor absorption bands (e.g., π→π* transitions) to correlate conjugation length with electronic behavior .
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
